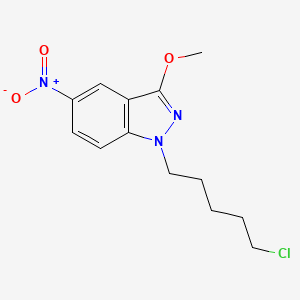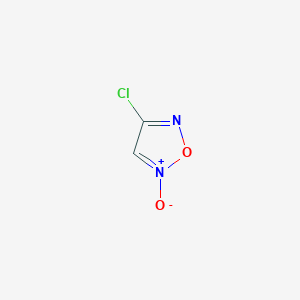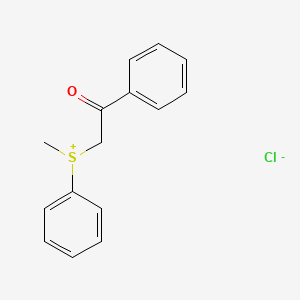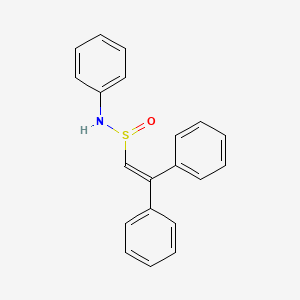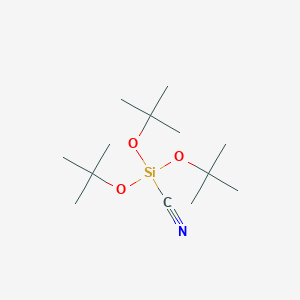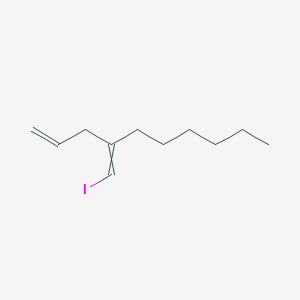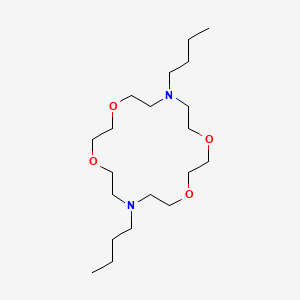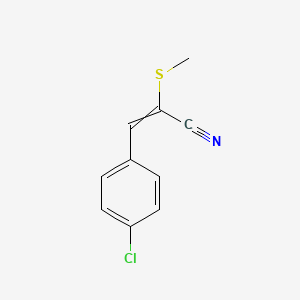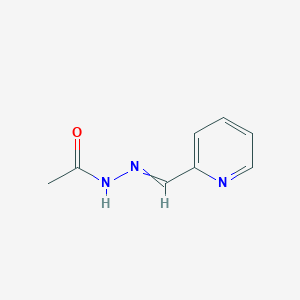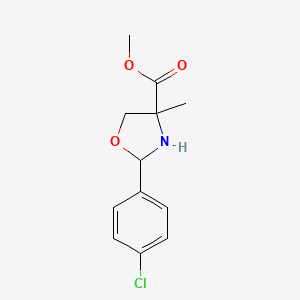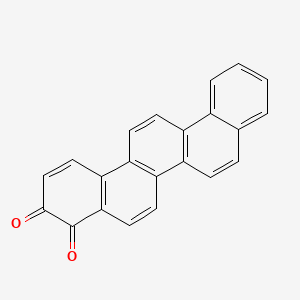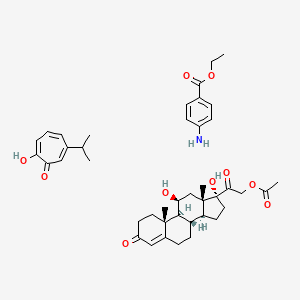
Hinoporon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hinoporon is a compound that is primarily known for its antibacterial, anti-inflammatory, and analgesic properties. It is a combination of three active ingredients: hinokitiol, hydrocortisone acetate, and ethyl aminobenzoate . This compound is used in the treatment of periodontal diseases such as acute gingivitis and periodontitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Hinoporon involves the synthesis of its three main components:
Hinokitiol: This compound can be synthesized through the extraction from the heartwood of trees in the Cupressaceae family.
Hydrocortisone Acetate: This is synthesized from hydrocortisone through an esterification reaction with acetic anhydride in the presence of a catalyst.
Ethyl Aminobenzoate:
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of its components followed by their combination in specific proportions to form the final product. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hinoporon undergoes various chemical reactions, including:
Oxidation: Hinokitiol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Hydrocortisone acetate can be reduced to hydrocortisone.
Substitution: Ethyl aminobenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation of Hinokitiol: Formation of quinones.
Reduction of Hydrocortisone Acetate: Formation of hydrocortisone.
Substitution of Ethyl Aminobenzoate: Formation of substituted benzocaine derivatives.
Applications De Recherche Scientifique
Hinoporon has a wide range of scientific research applications:
Mécanisme D'action
Hinoporon exerts its effects through multiple mechanisms:
Hinokitiol: Acts as an antibacterial agent by disrupting bacterial cell walls.
Hydrocortisone Acetate: Acts as an anti-inflammatory agent by inhibiting the release of inflammatory mediators.
Ethyl Aminobenzoate: Acts as an analgesic by blocking sodium channels and reducing pain sensation.
Comparaison Avec Des Composés Similaires
Hinoporon is unique due to its combination of antibacterial, anti-inflammatory, and analgesic properties. Similar compounds include:
Chlorhexidine: An antibacterial agent used in oral care products.
Lidocaine: An analgesic used in dental procedures.
Dexamethasone: An anti-inflammatory agent used in various medical conditions.
This compound stands out due to its multi-faceted approach to treating periodontal diseases, combining the benefits of its three active ingredients .
Propriétés
Numéro CAS |
101565-02-0 |
|---|---|
Formule moléculaire |
C42H55NO10 |
Poids moléculaire |
733.9 g/mol |
Nom IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;ethyl 4-aminobenzoate;2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C23H32O6.C10H12O2.C9H11NO2/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-7(2)8-4-3-5-9(11)10(12)6-8;1-2-12-9(11)7-3-5-8(10)6-4-7/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;3-7H,1-2H3,(H,11,12);3-6H,2,10H2,1H3/t16-,17-,18-,20+,21-,22-,23-;;/m0../s1 |
Clé InChI |
WWXLGPIPFHPOAJ-NOQYICHDSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N.CC(C)C1=CC(=O)C(=CC=C1)O.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N.CC(C)C1=CC(=O)C(=CC=C1)O.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


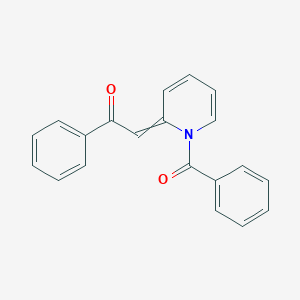

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
